molecular formula C17H21NO4S B086618 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 14165-67-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No. B086618
CAS RN: 14165-67-4
M. Wt: 335.4 g/mol
InChI Key: UOGKETJBQQAPPZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenethyl group .


Chemical Reactions Analysis

As a sulfonamide, this compound would likely exhibit typical reactions of this class of compounds, such as hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and many are slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

N-halosulfonamides have been used as efficient catalysts in the synthesis of various chemical compounds, demonstrating the versatility of sulfonamide derivatives in organic synthesis. For example, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) catalyzed the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011). This method emphasizes the role of sulfonamide derivatives in facilitating complex chemical reactions.

Antimicrobial and Antiproliferative Applications

Sulfonamides, including those structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide, have been explored for their antimicrobial and antiproliferative properties. A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which showed significant antimicrobial activity and potential as antiproliferative agents against different human cell lines (Abd El-Gilil, 2019). Another study synthesized novel sulfonamides with pyridine moieties, which exhibited anticancer and antimicrobial activities, indicating their potential in medical applications (Debbabi et al., 2017).

Molecular Docking and Biological Screening

Molecular docking and biological screening have been utilized to explore the interaction mechanisms of sulfonamide derivatives with biological targets. For instance, molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives as inhibitors against DHFR enzyme active sites highlighted their potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits interesting biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13-4-7-15(8-5-13)23(19,20)18-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12,18H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGKETJBQQAPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351575
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide

CAS RN

14165-67-4
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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